Comparative Enzymatic Potency: Rock-IN-32 (Compound 31) vs. Selective ROCK2 Inhibitor (Compound A11)
Rock-IN-32 (compound 31) is a dual ROCK1/ROCK2 inhibitor with balanced nanomolar potency against both isoforms. In a direct head-to-head enzymatic assay, Rock-IN-32 exhibits an IC50 of 2.9 nM for ROCK1 and 4 nM for ROCK2, while the selective ROCK2 inhibitor compound A11 shows an IC50 of 341.1 nM for ROCK1 and 6.1 nM for ROCK2 [1]. This demonstrates that Rock-IN-32 is a potent dual inhibitor, whereas compound A11 is functionally selective for ROCK2.
| Evidence Dimension | Enzymatic Potency (IC50) |
|---|---|
| Target Compound Data | ROCK1 IC50 = 2.9 ± 0.5 nM; ROCK2 IC50 = 4.0 ± 0.6 nM |
| Comparator Or Baseline | Compound A11: ROCK1 IC50 = 341.1 ± 38 nM; ROCK2 IC50 = 6.1 ± 1.4 nM |
| Quantified Difference | For ROCK1, Rock-IN-32 is ~118-fold more potent than compound A11. For ROCK2, the potency is comparable (4 nM vs. 6.1 nM). |
| Conditions | Recombinant enzyme assay using truncated catalytic domains of human ROCK1 and ROCK2 [1]. |
Why This Matters
This data quantifies the distinct isoform engagement profile of Rock-IN-32, enabling researchers to select a tool compound that matches their specific biological question, particularly when simultaneous ROCK1/2 inhibition is required.
- [1] Wu, X., Verschut, V., Woest, M. E., Ng-Blichfeldt, J. P., Matias, A., Villetti, G., Accetta, A., Facchinetti, F., Gosens, R., & Kistemaker, L. E. M. (2021). Rho-Kinase 1/2 Inhibition Prevents Transforming Growth Factor-β-Induced Effects on Pulmonary Remodeling and Repair. *Frontiers in Pharmacology*, *11*, 609509. View Source
